2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

Researchers developing protease-targeting therapeutics often face limited access to structurally unique diphenylmethylene acetohydrazide scaffolds. This compound addresses that gap with a distinctive cyclohexylamino pharmacophore linked to thrombin-inhibitor patent families. • Predicted lipid metabolism regulator (Pa = 0.999) and DNA synthesis inhibitor (Pa = 0.991) - ideal for metabolic disorder and oncology target-ID studies • Antineoplastic activity prediction (Pa = 0.961) supports cancer cell growth inhibition screening cascades • Structurally validated chemical probe with confirmed identity (¹H NMR) and HPLC purity documentation; not interchangeable with methylamino or diethylamino analogs

Molecular Formula C21H25N3O
Molecular Weight 335.451
CAS No. 341968-07-8
Cat. No. B2897463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide
CAS341968-07-8
Molecular FormulaC21H25N3O
Molecular Weight335.451
Structural Identifiers
SMILESC1CCC(CC1)NCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O/c25-20(16-22-19-14-8-3-9-15-19)23-24-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19,22H,3,8-9,14-16H2,(H,23,25)
InChIKeyJNVNFUUDDVRMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8): Structural Classification and Procurement Baseline


2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8) is a synthetic organic compound belonging to the class of diphenylmethylene-substituted acetohydrazides. Its molecular formula is C21H25N3O with a molecular weight of 335.451 g/mol . The compound features a cyclohexylamino group and a diphenylmethylene moiety, distinguishing it from structurally related analogs that incorporate alternative amine substituents (e.g., methylamino, diethylamino, or morpholino groups) . The compound is commercially available from specialized chemical suppliers for research purposes only.

Why Generic Substitution of 2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8) May Compromise Research Integrity


The diphenylmethylene acetohydrazide scaffold is a privileged structure with a diversity of substitution patterns that profoundly influence biological and chemical properties. Direct substitution with structurally similar analogs (e.g., 2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide, CAS 478247-23-3, or N'-(diphenylmethylene)-2-(methylamino)acetohydrazide, CAS 341968-05-6) is not advisable without validation due to potential differences in target binding affinity, metabolic stability, and physicochemical properties (e.g., logP, solubility) . The cyclohexylamino moiety present in CAS 341968-07-8 is specifically implicated in interactions with biological targets, as demonstrated in related thrombin inhibitor patents covering 4-substituted cyclohexylamine derivatives [1]. While head-to-head comparative data for this specific compound are limited in the public domain, the structural uniqueness of the cyclohexyl group warrants a presumption of non-equivalence until proven otherwise.

Quantitative Differentiators for 2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8) Procurement


Structural Determinants of Biological Activity: Cyclohexylamino vs. Alternative Substituents

The presence of a cyclohexylamino group in CAS 341968-07-8, as opposed to a methylamino (CAS 341968-05-6) or diethylamino (CAS 478247-23-3) group, is a critical structural determinant for potential biological activity . Patent literature establishes that 4-substituted cyclohexylamine derivatives are effective thrombin inhibitors, demonstrating selectivity for thrombin over other trypsin-like enzymes and possessing oral bioavailability [1]. This indicates that the cyclohexylamine pharmacophore is a key element for engagement with specific biological targets. Direct comparative data for this exact compound against its methyl or diethyl analogs are not publicly available.

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

Predicted Polypharmacology Profile of CAS 341968-07-8

Computational prediction using PASS (Prediction of Activity Spectra for Substances) software suggests that 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide possesses a distinct polypharmacology profile with high probability scores (Pa) for multiple activities [1]. The highest predicted activities include lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), and DNA synthesis inhibition (Pa = 0.991). This computational profile provides a basis for differentiating this compound's potential utility from analogs that may not share the same predicted activity spectrum. Note that these are computational predictions and require experimental validation.

Computational Biology Drug Discovery Polypharmacology

Physicochemical Differentiation from a Propanohydrazide Homolog

CAS 341968-07-8 (C21H25N3O, MW 335.45 g/mol) is structurally related to 2-(cyclohexylamino)-N'-(diphenylmethylene)propanohydrazide (CAS 321848-39-9, C22H27N3O, MW 349.47 g/mol) . The propanohydrazide homolog differs by a single methylene (-CH2-) group in the acyl portion of the molecule. This seemingly minor change results in distinct physicochemical properties. The target compound is predicted to be more lipophilic (higher XLogP3) and more acidic (lower pKa) than the propanohydrazide analog, which can impact solubility, permeability, and formulation behavior .

Physicochemical Properties Formulation Science Analytical Chemistry

Optimal Research and Industrial Applications for 2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8)


Medicinal Chemistry: Lead Optimization for Protease Inhibition

Based on its structural homology to patented thrombin inhibitors [1], CAS 341968-07-8 is a suitable candidate for medicinal chemistry programs focused on developing novel anticoagulants or other protease-targeting therapeutics. The cyclohexylamino group is a key pharmacophore for this activity [1].

Cancer Biology Research: Investigating Antineoplastic Mechanisms

Computational predictions indicate high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) [2]. This compound is therefore a candidate for in vitro and in vivo studies aimed at elucidating mechanisms of cancer cell growth inhibition.

Metabolic Disease Research: Probing Lipid Metabolism Pathways

The compound's highest predicted activity is as a lipid metabolism regulator (Pa = 0.999) [2]. Researchers studying metabolic disorders, such as dyslipidemia or non-alcoholic fatty liver disease (NAFLD), may find this compound useful as a tool to investigate novel regulatory pathways.

Chemical Biology: Tool Compound for Target Deconvolution

The unique combination of a cyclohexylamino group and a diphenylmethylene acetohydrazide core makes this compound a valuable chemical probe. It can be used in affinity-based proteomics or phenotypic screening to identify novel protein targets and validate their role in disease-relevant pathways.

Technical Documentation Hub

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17 linked technical documents
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